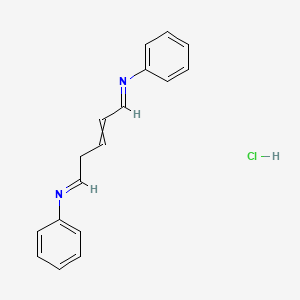
Benzenamine, N,N'-2-pentene-1,5-diylidenebis-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride typically involves the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 25-50°C) are often used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and promote the reaction.
Catalyst: Hydrochloric acid acts as both a catalyst and a reactant, aiding in the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents ensures the production of high-quality Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride.
化学反应分析
Types of Reactions
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzene derivatives, depending on the reagent used.
科学研究应用
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- Glutaconic aldehyde dianil hydrochloride
- N,N’-pent-2-ene-1,5-diylidenedianiline monohydrochloride
- Hydrochlorid des Glutacondialdehyd-dianils
- N-(5-anilino-penta-2,4-dienylidene)-aniline, hydrochloride
Uniqueness
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable imine linkages and undergo various chemical reactions makes it a valuable compound in synthetic chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry and drug development.
属性
| 51143-35-2 | |
分子式 |
C17H17ClN2 |
分子量 |
284.8 g/mol |
IUPAC 名称 |
N,N'-diphenylpent-2-ene-1,5-diimine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-8,10-15H,9H2;1H |
InChI 键 |
JWYFJOIJMPZWDB-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)N=CC/C=C/C=NC2=CC=CC=C2.Cl |
规范 SMILES |
C1=CC=C(C=C1)N=CCC=CC=NC2=CC=CC=C2.Cl |
相关CAS编号 |
6318-16-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




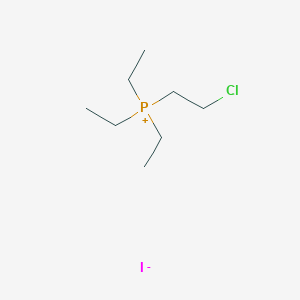
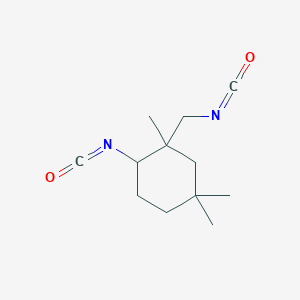
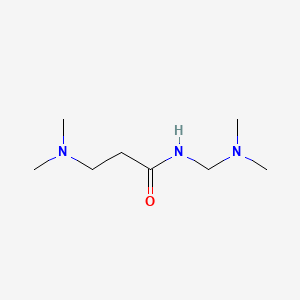
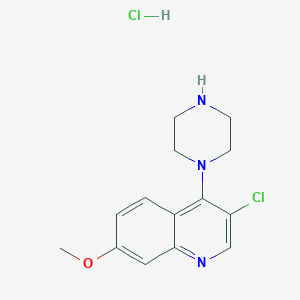
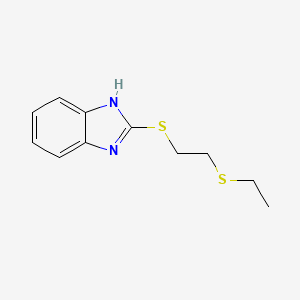
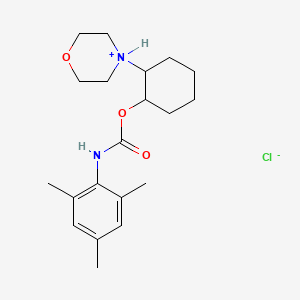
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
